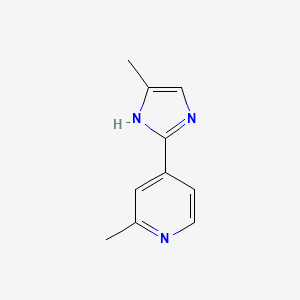

2-Methyl-4-(5-methyl-2-imidazolyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the imidazole ring.

Substitution: Substitution reactions, particularly at the methyl groups, are common and can lead to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of halogenated derivatives .

Scientific Research Applications

2-Methyl-4-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its formation during the cooking of meat and its potential carcinogenic properties.

2-(2-Pyridyl)imidazole: Used in coordination chemistry and as a ligand in various metal complexes.

Uniqueness: 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both a pyridine and imidazole derivative makes it a versatile compound in various applications .

Biological Activity

2-Methyl-4-(5-methyl-2-imidazolyl)pyridine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- IUPAC Name : this compound

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The imidazole ring plays a crucial role in mediating these interactions, often participating in hydrogen bonding and π-π stacking with aromatic residues in proteins. This can lead to modulation of enzymatic activity and cellular signaling pathways, impacting processes such as inflammation and cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 15.3 | |

| MCF7 (Breast adenocarcinoma) | 12.1 | |

| HT29 (Colon adenocarcinoma) | 10.5 |

In vitro assays indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting it may act as a pro-apoptotic agent.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In a study involving human retinal pigment epithelial cells, it was found to inhibit the production of pro-inflammatory cytokines in response to oxidative stress.

These results suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

- Study on Cancer Cell Lines : A study conducted by Li et al. evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to significantly inhibit cell growth and induce apoptosis through mitochondrial pathways.

- Inflammation Model : In a model of retinal ischemia, the compound was administered to assess its anti-inflammatory effects. Results indicated a reduction in retinal damage and inflammation markers, supporting its potential use in ocular diseases related to inflammation.

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-methyl-4-(5-methyl-1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C10H11N3/c1-7-5-9(3-4-11-7)10-12-6-8(2)13-10/h3-6H,1-2H3,(H,12,13) |

InChI Key |

HUVXEBHKUAWSPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC=C(N2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.